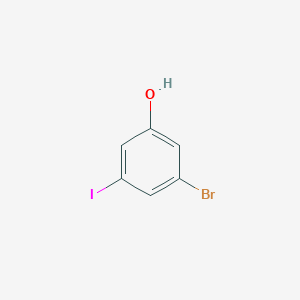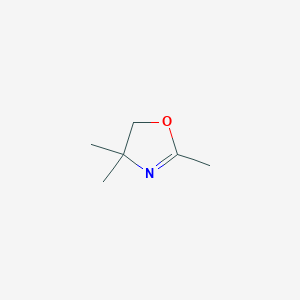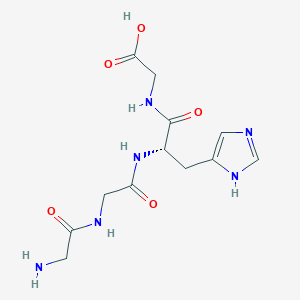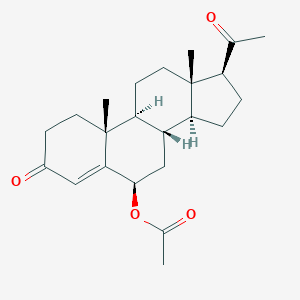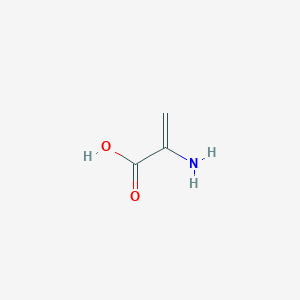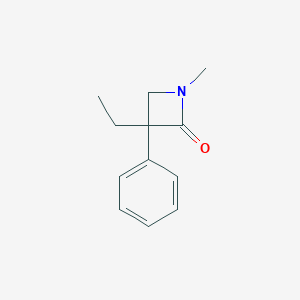![molecular formula C7H10N4 B155227 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine CAS No. 1854-41-7](/img/structure/B155227.png)
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine, also known as MPA, is a synthetic compound that has been studied for its potential use in scientific research. MPA has been found to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Mechanism Of Action
The mechanism of action of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. This inhibition can lead to the death of cancer cells, as well as the inhibition of the growth of other types of cells.
Biochemical And Physiological Effects
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine has a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and repair, the induction of apoptosis (programmed cell death), and the inhibition of cell proliferation. These effects make 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine a promising compound for further study in a variety of scientific research applications.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is relatively easy to synthesize and is readily available. One limitation of using 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine in lab experiments is that it can be toxic to cells at high concentrations, making it difficult to use in certain types of experiments.
Future Directions
There are many potential future directions for the study of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine. One area of study could focus on the development of new drugs for the treatment of cancer, based on the properties of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine. Another area of study could focus on the development of new methods for synthesizing 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine, in order to improve its availability and reduce its cost. Additionally, further research could be conducted to better understand the mechanism of action of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine and its potential for use in other scientific research applications.
Synthesis Methods
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine can be synthesized using a variety of methods, including the reaction of 2,6-diaminopurine with methyl vinyl ketone and the reaction of 2,6-diaminopurine with acetaldehyde. The synthesis of 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine is a complex process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine has been studied for its potential use in a variety of scientific research applications. One area of study has been in the development of new drugs for the treatment of cancer. 7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising compound for further study.
properties
CAS RN |
1854-41-7 |
|---|---|
Product Name |
7-Methyl-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine |
Molecular Formula |
C7H10N4 |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
7-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C7H10N4/c1-4-6-5(2-9-4)7(8)11-3-10-6/h3-4,9H,2H2,1H3,(H2,8,10,11) |
InChI Key |
PTVQCMGWHUOTOQ-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CN1)C(=NC=N2)N |
Canonical SMILES |
CC1C2=C(CN1)C(=NC=N2)N |
Other CAS RN |
1854-41-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



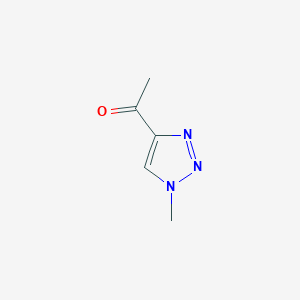
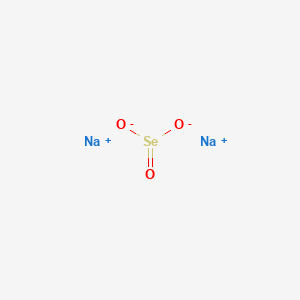
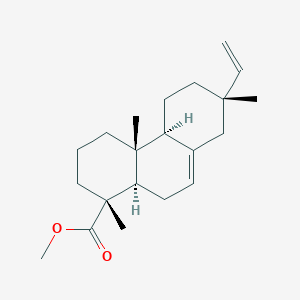

![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
